molecular formula C16H15ClN2O4 B5135750 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide

2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5135750
M. Wt: 334.75 g/mol
InChI Key: QJHCORPBDIOYTM-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide, also known as CFAVB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the activity of certain enzymes involved in cancer cell growth, and inducing apoptosis in cancer cells. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

Future research on 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide could focus on further investigating its mechanism of action, as well as exploring its potential as a therapeutic agent in the treatment of other diseases. Additionally, research could be conducted to improve the synthesis method and increase the yield of 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide, making it more readily available for use in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-furylamine to form 2-chloro-N-(2-furyl)benzamide. This compound is then reacted with N-(2-hydroxyethyl)glycine to form 2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide.

Scientific Research Applications

2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated for its potential in the treatment of diseases such as rheumatoid arthritis and cancer.

properties

IUPAC Name

2-chloro-N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-13-6-2-1-5-12(13)15(21)19-14(16(22)18-7-8-20)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,22)(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCORPBDIOYTM-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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